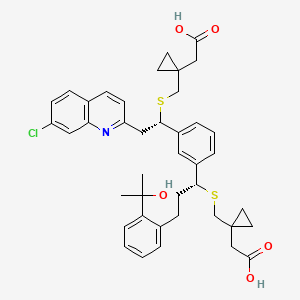![molecular formula C₁₇H₂₇NO₇ B1145099 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline CAS No. 173966-36-4](/img/new.no-structure.jpg)
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline is a synthetic compound that serves as an intermediate in the synthesis of fructose-proline diastereomer mixtures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline involves the protection of fructose and proline derivatives. The reaction typically starts with the protection of the hydroxyl groups of fructose using isopropylidene groups, followed by the coupling of the protected fructose with L-proline under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and methanol, and the reaction is carried out at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistency and yield. The production is carried out in cleanroom facilities to meet the stringent requirements of pharmaceutical and research applications.
化学反应分析
Types of Reactions
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted analogs.
科学研究应用
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential to alter cellular adhesion and inhibit cancer metastasis.
Medicine: Investigated for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry: Utilized in the production of various pharmaceuticals and research chemicals
作用机制
The mechanism of action of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline involves its interaction with cellular pathways that regulate adhesion and apoptosis. The compound targets specific molecular pathways, leading to the inhibition of cancer cell metastasis and the induction of programmed cell death. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these processes makes it a promising candidate for further research .
相似化合物的比较
Similar Compounds
Fructose-proline diastereomers: These compounds share similar structures and properties with 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline.
Amadori compounds: A class of compounds that includes various derivatives of fructose and amino acids.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with cellular pathways in a distinct manner. Its ability to inhibit cancer metastasis and induce apoptosis sets it apart from other similar compounds, making it a valuable subject of study in cancer research .
属性
CAS 编号 |
173966-36-4 |
|---|---|
分子式 |
C₁₇H₂₇NO₇ |
分子量 |
357.4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)

